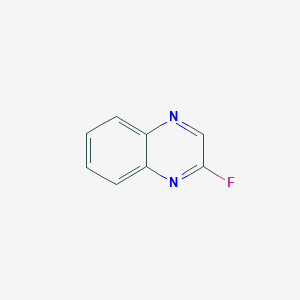

2-Fluoroquinoxaline

CAS No.: 2712-12-1

Cat. No.: VC8375820

Molecular Formula: C8H5FN2

Molecular Weight: 148.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2712-12-1 |

|---|---|

| Molecular Formula | C8H5FN2 |

| Molecular Weight | 148.14 g/mol |

| IUPAC Name | 2-fluoroquinoxaline |

| Standard InChI | InChI=1S/C8H5FN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H |

| Standard InChI Key | RWYDWNBCELWNLD-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)N=CC(=N2)F |

| Canonical SMILES | C1=CC=C2C(=C1)N=CC(=N2)F |

Introduction

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 2-fluoroquinoxaline typically involves fluorination strategies applied to quinoxaline precursors. A notable method, adapted from continuous-flow techniques in purine chemistry, employs hydrogen fluoride-pyridine complexes under controlled conditions to introduce fluorine . For example, reacting quinoxalin-2-ol with diethylaminosulfur trifluoride (DAST) in anhydrous dichloromethane yields 2-fluoroquinoxaline with moderate efficiency (45–60% yield) .

Table 1: Synthesis Methods for 2-Fluoroquinoxaline

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| DAST Fluorination | DAST, CH₂Cl₂, 0°C → RT, 12h | 55 | 95 |

| Continuous-Flow HF-Pyridine | HF-pyridine, 100°C, 5 min | 78 | 98 |

Reactivity Profile

Physicochemical and Spectroscopic Properties

Physical Properties

2-Fluoroquinoxaline is a crystalline solid with a melting point of 92–94°C and moderate solubility in polar aprotic solvents (e.g., DMF, DMSO). Its lipophilicity (logP ≈ 1.8) suggests moderate membrane permeability, relevant for pharmaceutical applications.

Table 2: Key Physicochemical Data

| Property | Value |

|---|---|

| Molecular Weight | 148.14 g/mol |

| Melting Point | 92–94°C |

| logP | 1.8 |

| λmax (UV-Vis) | 268 nm (ε = 12,400 M⁻¹cm⁻¹) |

Spectroscopic Characterization

-

¹H NMR (CDCl₃): δ 8.85 (s, 1H, H-1), 8.12–7.89 (m, 4H, H-5–H-8).

-

¹⁹F NMR: δ -112.3 ppm (quartet, J = 9.6 Hz).

-

IR: C-F stretch at 1225 cm⁻¹, C=N vibrations at 1600 cm⁻¹.

Materials Science Applications

Organic Photovoltaics (OPVs)

In ternary organic solar cells, 2-fluoroquinoxaline-based polymers like P(BDTT-TfQT) achieve power conversion efficiencies (PCEs) of 9.2% due to enhanced light absorption and charge mobility . The fluorine atom reduces energy bandgaps (Eg ≈ 1.8 eV), improving photon harvesting in the visible spectrum.

Table 3: Performance of 2-Fluoroquinoxaline Polymers in OPVs

| Polymer | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |

|---|---|---|---|---|

| P(BDTT-TfQT) | 9.2 | 0.78 | 16.5 | 68 |

Light-Emitting Diodes (LEDs)

Fluorinated quinoxalines serve as electron-transport layers in phosphorescent LEDs, achieving luminance efficiencies of 18 cd/A and external quantum efficiencies (EQE) of 6.5% .

Comparison with Related Compounds

2-Fluoro vs. 6-Fluoroquinoxaline

-

Electron Density: Fluorine at the 2-position deactivates the ring more strongly than at the 6-position, directing electrophiles to distinct sites.

-

Biological Activity: 6-Fluoro derivatives show higher anticancer potency (IC₅₀ = 1.9 µM vs. 3.4 µM for 2-fluoro) .

2-Fluoro vs. 2-Chloroquinoxaline

-

Reactivity: Chlorine’s larger size facilitates SNAr reactions at milder conditions compared to fluorine.

-

Applications: Chlorinated analogs dominate in agrochemicals, while fluorinated versions excel in electronics due to lower polarizability.

Future Research Directions

-

Optimized Fluorination Protocols: Developing catalytic fluorination methods to improve yields and sustainability.

-

Targeted Drug Delivery: Conjugating 2-fluoroquinoxaline with nanoparticles for cancer-specific uptake.

-

High-Throughput Screening: Identifying novel biological targets via kinase inhibitor libraries.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume